Dimethyl 2-isothiocyanatoterephthalate
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Overview
Description
Dimethyl 2-isothiocyanatoterephthalate is an organic compound with the molecular formula C11H9NO4S and a molecular weight of 251.26 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes an isothiocyanate group attached to a terephthalate backbone.
Preparation Methods
The synthesis of Dimethyl 2-isothiocyanatoterephthalate typically involves the reaction of terephthalic acid derivatives with isothiocyanate reagents under controlled conditions. . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Dimethyl 2-isothiocyanatoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives when reacted with amines.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of various adducts.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form corresponding amines and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary from mild to moderate temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Dimethyl 2-isothiocyanatoterephthalate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Dimethyl 2-isothiocyanatoterephthalate involves its ability to react with nucleophiles, such as amines and thiols, forming stable thiourea and thiocarbamate derivatives. These reactions can modify the structure and function of proteins and other biological molecules, making it a valuable tool in biochemical research . The molecular targets and pathways involved include various enzymes and receptors that interact with the isothiocyanate group.
Comparison with Similar Compounds
Dimethyl 2-isothiocyanatoterephthalate can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Known for its use in peptide sequencing and protein modification.
Allyl isothiocyanate: Commonly found in mustard oil and used for its antimicrobial properties.
Methyl isothiocyanate: Used as a soil fumigant and pesticide.
The uniqueness of this compound lies in its terephthalate backbone, which provides distinct chemical properties and reactivity compared to other isothiocyanates .
Properties
IUPAC Name |
dimethyl 2-isothiocyanatobenzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-15-10(13)7-3-4-8(11(14)16-2)9(5-7)12-6-17/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPZHMUMDQEGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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